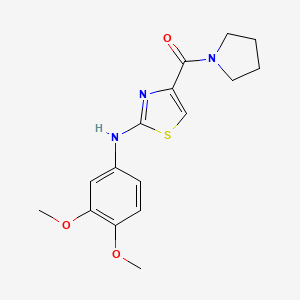

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group

Mecanismo De Acción

Target of Action

It is known that both thiazole and indole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

It is known that thiazole and indole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

It is known that thiazole and indole derivatives can exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyaniline can be reacted with the thiazole intermediate through a nucleophilic aromatic substitution reaction.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (pyrrolidine) react with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, analogues of thiazole have demonstrated effectiveness against colorectal cancer (HCT-116), liver cancer (HepG2), and other types using the MTT assay, which assesses cell viability. Notably, certain derivatives exhibited higher efficacy than standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 1 | HCT-116 | 12.5 | Cisplatin | 15 |

| 2 | HepG2 | 8.0 | Harmine | 10 |

| 3 | HT-29 | 14.0 | Doxorubicin | 18 |

Anticonvulsant Properties

Research has indicated that thiazole derivatives exhibit anticonvulsant activity through various mechanisms. The compound has been evaluated in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some studies reported that derivatives containing the thiazole moiety significantly reduced seizure incidence and severity compared to standard treatments .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | ED50 (mg/kg) | Standard Drug | ED50 (mg/kg) |

|---|---|---|---|---|

| A | MES | 20 | Ethosuximide | 150 |

| B | PTZ | 15 | Phenobarbital | 100 |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored, with several compounds demonstrating significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| X | Staphylococcus aureus | 32 µg/mL |

| Y | Escherichia coli | 16 µg/mL |

| Z | Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the thiazole ring and the attached phenyl groups significantly influence biological activity. For instance, halogen substitutions on the phenyl ring enhance anticonvulsant activity, while specific alkyl groups improve anticancer efficacy .

Comparación Con Compuestos Similares

Similar Compounds

(2-Aminothiazol-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethoxyphenyl group, potentially altering its biological activity.

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)methanone: Lacks the pyrrolidine ring, which may affect its binding properties.

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, which could influence its solubility and reactivity.

Uniqueness

The combination of the thiazole ring, dimethoxyphenyl group, and pyrrolidine ring in (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone provides a unique structural framework that can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a dimethoxyphenyl group and a pyrrolidine moiety. The molecular formula is C22H26N4O4S, and it has been identified as having a significant impact on various biological systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to our target compound have shown promising results in animal models for epilepsy. The structure-activity relationship indicates that substituents on the phenyl ring can enhance anticonvulsant effects. A study showed that certain thiazole-pyrrolidine derivatives exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, suggesting high potency and efficacy in seizure models .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including colorectal and breast cancer cells. For example, a structurally analogous compound induced apoptosis through mitochondrial pathways and inhibited endothelial cell migration, indicating potential anti-angiogenic properties .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 (Colorectal) | 10 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 15 | Anti-angiogenic |

| Target Compound | Various | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives have also shown significant antimicrobial activity. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. A study indicated that modifications to the thiazole ring could enhance both antibacterial and antifungal properties, making these compounds potential candidates for developing new antibiotics .

Case Studies

- Anticonvulsant Efficacy : In a study involving a series of thiazole-pyrrolidine compounds, one derivative exhibited an ED50 of 20 mg/kg in the pentylenetetrazol (PTZ) seizure model, outperforming traditional treatments .

- Anticancer Investigation : Another case study demonstrated that a related thiazole compound significantly reduced tumor growth in xenograft models, indicating its potential for clinical application in cancer therapy .

- Antimicrobial Testing : A comprehensive evaluation of various thiazole derivatives revealed that those with halogen substitutions displayed enhanced activity against Escherichia coli and Candida albicans, highlighting their therapeutic promise .

Propiedades

IUPAC Name |

[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-21-13-6-5-11(9-14(13)22-2)17-16-18-12(10-23-16)15(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAANYBGCUZZAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.